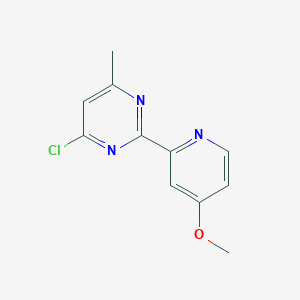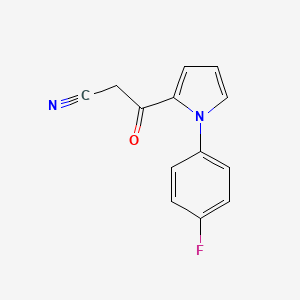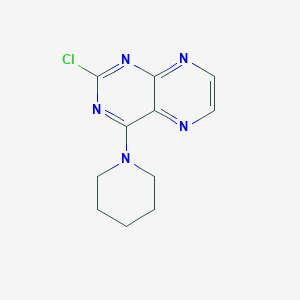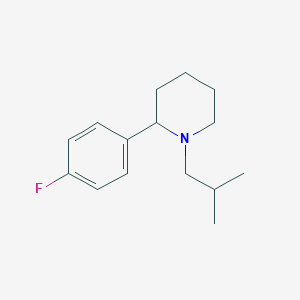
2-(4-Fluorophenyl)-1-isobutylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-1-isobutylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a fluorophenyl group and an isobutyl group attached to the piperidine ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-isobutylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and isobutylamine.
Formation of Intermediate: The 4-fluorobenzaldehyde is reacted with isobutylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a reducing agent such as sodium borohydride to form the piperidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction and cyclization steps.
Automated Synthesis: Employing automated synthesis machines to control reaction parameters and improve efficiency.
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)-1-isobutylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain different reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted piperidine derivatives
科学研究应用
2-(4-Fluorophenyl)-1-isobutylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-1-isobutylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)-1-methylpiperidine: Similar structure with a methyl group instead of an isobutyl group.
2-(4-Fluorophenyl)-1-ethylpiperidine: Similar structure with an ethyl group instead of an isobutyl group.
2-(4-Fluorophenyl)-1-propylpiperidine: Similar structure with a propyl group instead of an isobutyl group.
Uniqueness
2-(4-Fluorophenyl)-1-isobutylpiperidine is unique due to the presence of the isobutyl group, which can influence its chemical and biological properties. The isobutyl group may affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
属性
分子式 |
C15H22FN |
|---|---|
分子量 |
235.34 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-1-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C15H22FN/c1-12(2)11-17-10-4-3-5-15(17)13-6-8-14(16)9-7-13/h6-9,12,15H,3-5,10-11H2,1-2H3 |
InChI 键 |
ADLZENUUNMHKFE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CCCCC1C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


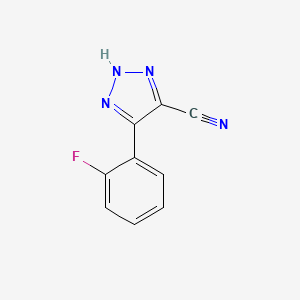
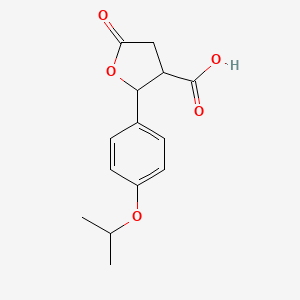
![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)
![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
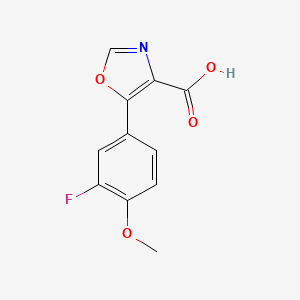
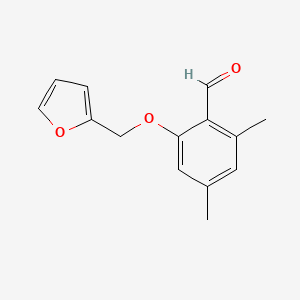
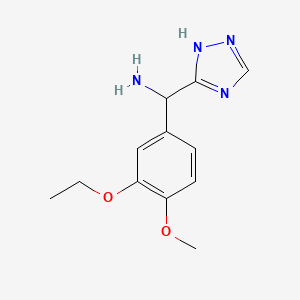
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
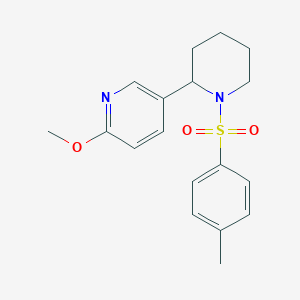
![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
